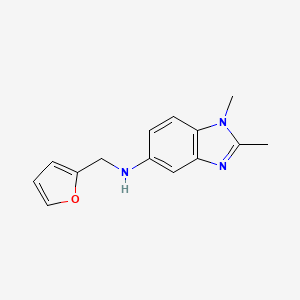
N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine, also known as Furamidine or DB75, is a chemical compound that belongs to the family of benzimidazole derivatives. It has a wide range of applications in scientific research, particularly in the field of biochemistry and molecular biology.
Wirkmechanismus
N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine binds to the minor groove of DNA, causing a distortion in the DNA structure. This distortion interferes with the normal functioning of DNA, including DNA replication, transcription, and repair. This compound has been shown to selectively bind to AT-rich regions of DNA, which are commonly found in the promoter regions of genes. This selectivity makes this compound a useful tool for studying gene regulation and transcriptional control.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, viruses, and parasites. This compound has also been shown to induce DNA damage and apoptosis in cancer cells, making it a potential chemotherapeutic agent. In addition, this compound has been shown to have anti-inflammatory and immunomodulatory effects, suggesting that it may have potential therapeutic applications in autoimmune diseases and other inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine is its selectivity for AT-rich regions of DNA. This selectivity makes it a useful tool for studying gene regulation and transcriptional control. This compound is also relatively easy to synthesize and can be used in a variety of laboratory settings. However, this compound has some limitations, including its potential toxicity and the need for careful handling and disposal. In addition, this compound may have off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research involving N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine. One area of interest is the development of this compound as a chemotherapeutic agent for cancer treatment. Another area of interest is the use of this compound in the study of gene regulation and transcriptional control. Additionally, this compound may have potential applications in the treatment of viral and parasitic infections, as well as in the treatment of autoimmune diseases and other inflammatory conditions. Further research is needed to fully explore the potential applications of this compound in these areas.
Synthesemethoden
N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine can be synthesized through a multistep process involving the reaction of 2-aminobenzimidazole with furfural in the presence of a catalyst. The resulting intermediate is then subjected to a series of chemical reactions to yield this compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been extensively used in scientific research as a DNA minor groove binder. It has been shown to have potent antitumor, antiviral, and antiparasitic activities. This compound has been used to study the DNA-binding properties of various proteins, including transcription factors, enzymes, and DNA repair proteins. It has also been used to investigate the structure and function of DNA, as well as the mechanisms of DNA damage and repair.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-1,2-dimethylbenzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-16-13-8-11(5-6-14(13)17(10)2)15-9-12-4-3-7-18-12/h3-8,15H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOYZMIWOKGBNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7595332.png)

![2-[(4-chloro-1H-pyrrole-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595359.png)

![1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B7595375.png)
![(2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7595392.png)


![5-[(2-Fluoro-5-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7595422.png)
![3-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595423.png)

![3,5-Dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole](/img/structure/B7595436.png)
![3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595440.png)